7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
7-[(Diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a diethylamino group, and a fluorobenzylidene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C20H20FNO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2E)-7-(diethylaminomethyl)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11+ |
InChI Key |
UUKKSUVDLMBBQQ-WOJGMQOQSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)F)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation reaction, where 4-(diethylamino)-2-hydroxybenzaldehyde is reacted with diethyl malonate to form an intermediate product. This intermediate is then subjected to Vilsmeier-Haack formylation to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(Diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-[(Diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the fluorobenzylidene moiety may enhance the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: A fluorescent dye with similar structural features.
7-Diethylamino-3-(4’-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative used in protein labeling and crosslinking.
Uniqueness
7-[(Diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its combination of a benzofuran core with a fluorobenzylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
